Dnp Orthogonal Stability: Fmoc-Orn(Dnp)-OH vs Fmoc-Orn(Boc)-OH Under Acidic SPPS Cleavage
Fmoc-Orn(Dnp)-OH enables true orthogonality in Fmoc SPPS that Fmoc-Orn(Boc)-OH cannot provide. The Dnp group remains intact under TFA cleavage conditions (commonly 95% TFA), whereas the Boc group is quantitatively removed under the same acidic environment . This orthogonality is documented in side-by-side deprotection tolerance tables for Dnp-bearing amino acid derivatives versus other protecting groups, confirming Dnp as acid-tolerant (TFA-stable) and base-labile (piperidine-sensitive) [1]. The Dnp group is removed via thiolytic cleavage using nucleophiles such as thiophenol or β-mercaptoethanol in basic conditions, a mechanism orthogonal to both Fmoc (base) and global resin cleavage (acid) steps [2].
| Evidence Dimension | Protecting group stability to TFA cleavage (SPPS global deprotection) |
|---|---|
| Target Compound Data | Dnp group: stable to 95% TFA; cleaved by thiol nucleophiles (e.g., thiophenol) [2] |
| Comparator Or Baseline | Fmoc-Orn(Boc)-OH: Boc group quantitatively cleaved by TFA (t1/2 ~minutes) |
| Quantified Difference | Orthogonality: Dnp (TFA-stable, thiol-cleavable) vs Boc (TFA-labile); Dnp tolerates standard Fmoc SPPS cleavage without premature side-chain exposure |
| Conditions | Solid-phase peptide synthesis: TFA cleavage (95% TFA); thiolytic Dnp removal (thiophenol/pyridine) [2] |
Why This Matters
Procurement of Fmoc-Orn(Dnp)-OH is mandated when a side-chain amine must survive global acidic resin cleavage for post-assembly conjugation, a capability absent in Boc-protected analogs.
- [1] PMC Table 1. Tolerance test of protecting groups under acidic and alkaline conditions (Dnp shown as TFA-tolerant). View Source
- [2] OpenAIRE. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis; thiolytic cleavage application. View Source
